methyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride
CAS No.: 1334149-25-5
Cat. No.: VC2829343
Molecular Formula: C10H13ClN4
Molecular Weight: 224.69 g/mol
* For research use only. Not for human or veterinary use.
![methyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride - 1334149-25-5](/images/structure/VC2829343.png)
Specification
CAS No. | 1334149-25-5 |
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Molecular Formula | C10H13ClN4 |
Molecular Weight | 224.69 g/mol |
IUPAC Name | N-methyl-1-(2-phenyltriazol-4-yl)methanamine;hydrochloride |
Standard InChI | InChI=1S/C10H12N4.ClH/c1-11-7-9-8-12-14(13-9)10-5-3-2-4-6-10;/h2-6,8,11H,7H2,1H3;1H |
Standard InChI Key | JRCRIHQNUHYEIE-UHFFFAOYSA-N |
SMILES | CNCC1=NN(N=C1)C2=CC=CC=C2.Cl |
Canonical SMILES | CNCC1=NN(N=C1)C2=CC=CC=C2.Cl |
Introduction
Structural Characteristics and Chemical Identity
Molecular Structure and Nomenclature
Methyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride is also known by its alternate name N-methyl-1-(2-phenyltriazol-4-yl)methanamine hydrochloride . The compound features a 1,2,3-triazole core with a phenyl substituent at the N2 position and a methylaminomethyl group at the C4 position. This structural arrangement creates a molecule with multiple nitrogen atoms capable of hydrogen bonding and coordination chemistry, potentially contributing to its biological activities. The triazole ring, a five-membered heterocycle containing three nitrogen atoms, serves as the central structural element of this compound.
Chemical Identity Parameters
The compound possesses several important identifiers that enable precise chemical recognition:
These identifiers are crucial for database searching and unambiguous identification of the compound in chemical literature and repositories.
Physical and Chemical Properties
Predicted Physicochemical Properties
The compound's predicted properties can be inferred from its structure and from data available for similar compounds:
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The presence of the aromatic phenyl ring and triazole heterocycle suggests limited water solubility but improved solubility in polar organic solvents.
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The amine functionality, particularly when protonated in the hydrochloride salt form, would enhance water solubility compared to the free base.
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The compound likely exhibits basic properties due to the presence of the methylamine group.
Mass Spectrometry Characteristics
Based on predicted collision cross-section data, the following mass spectrometric properties have been reported for various adducts of the compound:
Adduct | m/z | Predicted CCS (Ų) |
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[M+H]⁺ | 189.11348 | 140.5 |
[M+Na]⁺ | 211.09542 | 153.6 |
[M+NH₄]⁺ | 206.14002 | 148.5 |
[M+K]⁺ | 227.06936 | 148.6 |
[M-H]⁻ | 187.09892 | 143.5 |
[M+Na-2H]⁻ | 209.08087 | 149.5 |
[M]⁺ | 188.10565 | 143.1 |
[M]⁻ | 188.10675 | 143.1 |
Synthetic Approaches
Triazole Ring Formation
The synthesis of 1,2,3-triazole compounds like methyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This synthetic approach, commonly known as "click chemistry," provides an efficient method for constructing the triazole core . The general synthetic pathway for similar 2-phenyl-2H-1,2,3-triazole derivatives begins with an appropriate alkyne precursor and an azide component, which undergo cycloaddition to form the triazole ring.
For the synthesis of structurally related triazoles, as described in the literature, terminal alkynes can be prepared from corresponding aldehydes. For example, the conversion of aldehyde precursors to terminal alkynes using Ohira's reagent has been reported . These terminal alkynes can then undergo CuAAC with azides to provide 4-substituted 1H-1,2,3-triazoles, which can be further functionalized to introduce the desired substituents.
N-Methylation Strategies
The N-methylation of the amine functionality can be achieved through various methods. For triazole N-methylation, treatment with iodomethane has been reported to give 2-methyl-2H-1,2,3-triazole derivatives as major products . This suggests that selective methylation of the amine nitrogen in methyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine could be achieved under controlled conditions, potentially using reductive amination or other selective methylation strategies.
Functional Group Transformations
The synthesis of the target compound likely involves several functional group transformations. Based on methodologies described for similar compounds, these may include:
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Reduction of ester precursors with reagents like LiBH₄ to generate alcohols
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Oxidation of alcohols to aldehydes using Dess-Martin periodinane or similar oxidizing agents
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Conversion of aldehydes to terminal alkynes using Ohira's reagent
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Click reaction (CuAAC) with appropriate azides to form the triazole core
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Functional group interconversions to introduce the methylamine group
Chemical Reactivity
Reactivity Profile
The reactivity of methyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride is governed by the properties of its constituent functional groups:
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The triazole ring, while generally stable, can participate in various reactions including coordination with metal ions due to its nitrogen atoms.
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The amine functionality can undergo typical reactions of secondary amines, including acylation, alkylation, and condensation reactions.
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The phenyl group attached to the triazole can participate in electrophilic aromatic substitution reactions, although these would occur under more forcing conditions due to the electron-withdrawing nature of the triazole ring.
Biological Activities and Applications
Synthetic Applications
The compound could serve as a valuable building block in medicinal chemistry and materials science:
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As a precursor for more complex triazole-containing molecules
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In the development of biologically active compounds targeting various diseases
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As a ligand for metal coordination in catalysis or materials applications
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In amide bioisosteric replacement studies, where triazoles can serve as amide mimetics
Analytical Characterization
Spectroscopic Analysis
For triazole compounds similar to methyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride, several spectroscopic techniques have been employed for characterization:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra of similar triazole derivatives show characteristic signals for the triazole C-H proton, typically appearing as a singlet in the range of δ 7.5-8.5 ppm . The methylene protons adjacent to the triazole ring typically appear as a singlet around δ 4.0-4.5 ppm, while the N-methyl protons would appear as a singlet around δ 2.5-3.0 ppm.
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Infrared (IR) Spectroscopy: Characteristic IR bands for similar compounds include stretching vibrations for N-H, C-H, C=C, and C=N bonds.
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Mass Spectrometry: As indicated in the predicted collision cross-section data, various adducts can be observed in mass spectrometric analysis, providing a useful tool for identification and purity assessment .
Chromatographic Methods
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) can be employed for separation, purification, and analysis of the compound and its synthetic intermediates. Specific conditions would depend on the compound's polarity and the specific analytical requirements.
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